![molecular formula C32H24N4O B3014919 2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol CAS No. 132724-62-0](/img/structure/B3014919.png)
2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol
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Description
Synthesis Analysis
The synthesis of Benzotriazole Carbazole involves intricate steps. Researchers have explored diverse routes, including benzotriazole methodology . This versatile approach allows the introduction of benzotriazole into molecules through various reactions, activating them for subsequent transformations. The stability of benzotriazole during reactions and its ease of removal at the reaction’s end contribute to its popularity in synthetic protocols . Further studies have investigated alternative synthetic pathways, optimizing yields and scalability.
Chemical Reactions Analysis
Safety and Hazards
While benzotriazole compounds are generally considered safe, researchers should handle them with care. Standard laboratory precautions apply, including proper ventilation, protective equipment, and waste disposal. Specific safety data for Benzotriazole Carbazole should be obtained from reliable sources .
properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O/c37-32(23-13-3-1-4-14-23,24-15-5-2-6-16-24)31(36-30-22-12-9-19-27(30)33-34-36)35-28-20-10-7-17-25(28)26-18-8-11-21-29(26)35/h1-22,31,37H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDGSNYTFKQSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7N=N6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol |
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